NPD11033 was developed through structure-activity relationship studies aimed at enhancing the potency and selectivity of existing Sirtuin inhibitors. It belongs to a class of compounds that target the Sirtuin family of proteins, which are NAD+-dependent deacetylases involved in regulating numerous biological functions, including metabolism, cell cycle progression, and stress responses. Specifically, NPD11033 has been classified as a selective Sirtuin 2 inhibitor with potential therapeutic implications in oncology.
The synthesis of NPD11033 involves several key steps:
The synthetic route emphasizes the importance of optimizing reaction conditions to improve yield and purity. The use of specific reagents and controlled environments (e.g., argon atmosphere) is critical for achieving high-quality products.
NPD11033 features a complex molecular structure characterized by multiple functional groups that facilitate its interaction with the Sirtuin 2 enzyme. The compound's three-dimensional structure has been elucidated using X-ray crystallography, revealing a binding mode that induces the formation of a selectivity pocket within the enzyme's active site .
NPD11033 undergoes specific interactions with Sirtuin 2 that inhibit its enzymatic activity. The mechanism involves competitive inhibition where NPD11033 binds to the active site of Sirtuin 2, preventing substrate access.
The mechanism by which NPD11033 exerts its effects primarily revolves around its ability to inhibit Sirtuin 2-mediated deacetylation processes. By binding to the enzyme's active site, it disrupts normal substrate processing.
NPD11033 has significant potential applications in scientific research and therapeutic development:
NPD11033 was identified as a potent and selective SIRT2 inhibitor through a high-throughput screen of the RIKEN NPDepo chemical library. This screen aimed to discover compounds targeting NAD⁺-dependent lysine deacetylase activity. Structural analysis revealed that NPD11033 binds to a unique hydrophobic cavity within SIRT2, formed by a conformational change in the zinc-binding small domain. This binding mode involves a critical hydrogen bond with the active-site histidine residue (His150), stabilizing the inhibitor-enzyme complex [1] [2] [4].
Crystallographic studies (PDB ID: 5Y0Z) at 2.00 Å resolution demonstrated that NPD11033 induces a distinct rearrangement in SIRT2’s substrate-binding pocket. Unlike pan-sirtuin inhibitors, NPD11033 exhibited high selectivity for SIRT2, showing negligible activity against SIRT1, SIRT3, SIRT6, and zinc-dependent deacetylases like HDAC1 and HDAC6 [1] [4]. The compound’s chemical structure features a tricyclic core with a substituted phenoxypropyl side chain, contributing to its specificity and binding affinity (Kd ~0.5 µM) [2].
Table 1: Selectivity Profile of NPD11033
Enzyme | Inhibition by NPD11033 | Experimental Assay |
---|---|---|
SIRT2 | Potent (IC₅₀: 0.15 µM) | Fluorogenic deacetylase assay |
SIRT1 | Inactive | Radiolabeled substrate assay |
SIRT3 | Inactive | Fluorescence polarization |
HDAC1 | Inactive | Fluorometric detection |
HDAC6 | Inactive | Tubulin deacetylation assay |
SIRT2, a predominantly cytosolic deacetylase, regulates critical cellular processes including mitosis, metabolism, and genome integrity. It deacetylates substrates such as α-tubulin, histone H4K16, and transcription factors (e.g., FOXO1/3a), linking its activity to cell cycle progression and stress responses [3] [6] [8]. In cancer biology, SIRT2 exhibits dual roles:
Table 2: Context-Dependent Roles of SIRT2 in Malignancies
Cancer Type | SIRT2 Status | Functional Outcome | Key Substrates |
---|---|---|---|
Pancreatic cancer | Overexpressed | ↑ Cell proliferation, chemoresistance | eIF5A, c-MYC |
Breast cancer (Grade 2) | Underexpressed | ↑ Genomic instability, poor prognosis | CDH1, CDC20 |
Neuroblastoma | Overexpressed | ↑ N-MYC stability, tumor growth | N-MYC |
Hepatocellular carcinoma | Overexpressed | ↑ EMT, metastasis via AKT/β-catenin | AKT, E-cadherin |
The selective inhibition of SIRT2’s deacetylase activity—while sparing its defatty-acylase function—offers a promising therapeutic strategy. NPD11033 exemplifies this approach by disrupting oncogenic pathways without compromising regulatory deacylation [2] [4]:
This mechanistic precision positions NPD11033 as a tool compound for dissecting SIRT2-dependent pathways and developing isoform-specific cancer therapeutics.
Key Compounds Mentioned: NPD11033, SirReal2, AGK2, Salermide, S2iL5, RK-0310020, Nicotinamide (NA), Trichostatin A (TSA).
CAS No.: 4444-26-2
CAS No.: 802590-64-3
CAS No.: 19201-53-7
CAS No.: 102-94-3
CAS No.: 543-81-7
CAS No.: 28593-90-0